(S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol
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Overview
Description
(S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a bromine and chlorine-substituted phenyl ring. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method involves the reduction of (5-bromo-2-chlorophenyl)acetic acid derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation techniques. The process involves the use of palladium or platinum catalysts under high pressure and temperature conditions. This method ensures high yield and enantiomeric purity, which is crucial for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in protein binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, while the bromine and chlorine atoms enhance the compound’s affinity and specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol: The enantiomer of the compound with similar properties but different biological activity.
(5-Bromo-2-chlorophenyl)methanol: A related compound with a hydroxyl group instead of an amino group.
(5-Bromo-2-chlorophenyl)acetic acid: A precursor in the synthesis of (S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl groups. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C8H9BrClNO |
---|---|
Molecular Weight |
250.52 g/mol |
IUPAC Name |
(2S)-2-amino-2-(5-bromo-2-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrClNO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |
InChI Key |
UNPVIFJKIFEUKM-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[C@@H](CO)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CO)N)Cl |
Origin of Product |
United States |
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